N-(1,3-benzodioxol-5-ylmethyl)-6-[1-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide
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Description
N-(1,3-benzodioxol-5-ylmethyl)-6-[1-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide is a useful research compound. Its molecular formula is C29H29ClN4O6S and its molecular weight is 597.08. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-ylmethyl)-6-[1-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-ylmethyl)-6-[1-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Applications
One area of research involves the synthesis and evaluation of compounds as antitumor agents. For example, the study on the synthesis of N-{4-[(2,4-diamino-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid and its analogs highlights the potential of similar compounds in inhibiting enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS), crucial for DNA synthesis in rapidly dividing tumor cells (Gangjee et al., 2005). These compounds have shown inhibitory activity against human DHFR and TS, indicating their potential as antitumor agents.
Antibacterial and Antifungal Activities
Research into the synthesis of thieno[3,2-d] pyrimidine derivatives as potent antitumor and antibacterial agents reveals that structurally similar compounds to N-(1,3-benzodioxol-5-ylmethyl)-6-[1-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide have significant in vitro activity against various human tumor cell lines and show high activity against Gram-positive and Gram-negative bacteria (Hafez, Alsalamah, & El-Gazzar, 2017). This indicates a potential for similar compounds to be used in the development of new antibacterial drugs.
Dual Inhibition of DHFR and TS
Another study focuses on the design, synthesis, and biological evaluation of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual TS and DHFR inhibitors, highlighting their potential as antitumor agents. These compounds exhibit excellent dual inhibitory activities against human TS and DHFR, providing a foundation for the development of new antitumor therapies (Gangjee, Li, Kisliuk, Cody, Pace, Piraino, & Makin, 2009).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-6-[1-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29ClN4O6S/c30-21-7-4-3-6-20(21)16-32-26(36)17-34-22-11-13-41-27(22)28(37)33(29(34)38)12-5-1-2-8-25(35)31-15-19-9-10-23-24(14-19)40-18-39-23/h3-4,6-7,9-11,13-14H,1-2,5,8,12,15-18H2,(H,31,35)(H,32,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDXXAHZHZTAKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCCCN3C(=O)C4=C(C=CS4)N(C3=O)CC(=O)NCC5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29ClN4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-6-[1-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide |
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